An Investigative Guide to the Physicochemical Properties of 4-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine
An Investigative Guide to the Physicochemical Properties of 4-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine
Abstract
This technical guide addresses the physicochemical properties of the novel heterocyclic compound, 4-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine. Direct experimental data for this specific molecule is not extensively available in current scientific literature. Therefore, this document provides a comprehensive framework for its synthesis and characterization based on established chemical principles and data from analogous structures. We present a proposed synthetic route, predict key physicochemical properties based on structural analysis, and provide detailed, field-proven protocols for the empirical determination of these characteristics. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, enabling a systematic and scientifically rigorous approach to its investigation.
Introduction: The 1H-pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core, an isomer of azaindole, is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure and hydrogen bonding capabilities make it an attractive framework for designing molecules that interact with biological targets. Derivatives of this scaffold have shown significant potential, particularly in oncology, as potent inhibitors of various protein kinases, including Monopolar Spindle 1 (MPS1) and FMS kinase.[1][2] Furthermore, recent studies have explored their role as colchicine-binding site inhibitors, demonstrating potent anticancer activities against various cell lines.[3][4][5][6]
The introduction of substituents, such as a methoxy (-OCH₃) group at the 4-position and a nitro (-NO₂) group at the 3-position, is expected to significantly modulate the electronic properties, solubility, and biological activity of the parent scaffold. The electron-donating methoxy group and the potent electron-withdrawing nitro group create a "push-pull" system that can influence intermolecular interactions and metabolic stability, making 4-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine a compound of considerable interest for drug discovery programs.
Foundational Data: Properties of the Parent Compound
To establish a baseline, we consider the known properties of the un-nitrated parent compound, 4-methoxy-1H-pyrrolo[3,2-c]pyridine.
| Property | Value / Data | Source |
| Molecular Formula | C₈H₈N₂O | PubChemLite[7] |
| Molecular Weight | 148.16 g/mol | PubChem[8] |
| Monoisotopic Mass | 148.06366 Da | PubChemLite[7] |
| XlogP (Predicted) | 1.3 | PubChemLite[7] |
Note: Experimental data for properties like melting point, boiling point, and solubility for the parent compound are not consistently reported across public databases.
Proposed Synthesis Pathway
The synthesis of 4-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine can be hypothetically achieved via electrophilic nitration of the 4-methoxy-1H-pyrrolo[3,2-c]pyridine precursor. The pyrrole ring is generally more susceptible to electrophilic substitution than the pyridine ring. The electron-donating methoxy group on the pyridine ring and the lone pair of the pyrrole nitrogen both activate the 5-membered ring towards electrophiles. The 3-position of the pyrrolo[3,2-c]pyridine system is a likely site for substitution.
A common and effective method for the nitration of electron-rich heterocyclic systems that may be sensitive to harsh acidic conditions (like mixed nitric/sulfuric acid) is the use of nitric acid in trifluoroacetic anhydride (TFAA).[9][10][11] This reagent combination generates a potent nitrating agent, trifluoroacetyl nitrate, under less acidic conditions.
Caption: Proposed synthesis of the target compound via nitration.
Experimental Protocol: Hypothetical Synthesis
Objective: To synthesize 4-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine.
Materials:
-
4-methoxy-1H-pyrrolo[3,2-c]pyridine
-
Fuming nitric acid (HNO₃)
-
Trifluoroacetic anhydride ((CF₃CO)₂O)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware, ice bath, magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), dissolve 1.0 equivalent of 4-methoxy-1H-pyrrolo[3,2-c]pyridine in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Preparation: In a separate flask, cautiously add 1.1 equivalents of fuming nitric acid to a solution of 1.5 equivalents of trifluoroacetic anhydride in anhydrous DCM, also maintained at 0°C. Allow this mixture to stir for 15 minutes to pre-form the nitrating agent.
-
Addition: Add the prepared nitrating agent solution dropwise to the stirred solution of the pyrrolopyridine precursor over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the final product.
Predicted Physicochemical Properties and Rationale
The addition of the nitro and methoxy groups will influence the properties of the 1H-pyrrolo[3,2-c]pyridine core.
| Property | Prediction | Rationale |
| Molecular Formula | C₈H₇N₃O₃ | Addition of NO₂ group to C₈H₈N₂O, with loss of one H. |
| Molecular Weight | 193.16 g/mol | Calculated from the molecular formula. |
| Melting Point | Significantly higher than parent | The nitro group enhances intermolecular dipole-dipole interactions and potentially hydrogen bonding, leading to a more stable crystal lattice requiring more energy to melt. Pure crystalline solids are expected to have a sharp melting range.[12] |
| Boiling Point | Significantly higher than parent | Increased molecular weight and strong polarity from the nitro group will increase intermolecular forces, raising the boiling point. Decomposition may occur before boiling. |
| Solubility | Decreased solubility in non-polar solvents; moderate solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetone). | The highly polar nitro group will decrease solubility in non-polar solvents like hexanes. While increasing polarity, the potential for strong crystal lattice packing may limit solubility in some polar protic solvents. Dichloromethane is often a good solvent for heterocyclic compounds.[13] |
| Acidity/Basicity (pKa) | The pyrrole N-H will be more acidic. The pyridine N will be less basic. | The electron-withdrawing nitro group will decrease electron density throughout the ring system. This stabilizes the conjugate base of the pyrrole (making the N-H more acidic) and reduces the ability of the pyridine nitrogen to accept a proton (making it less basic).[14][15] |
| Appearance | Likely a yellow or orange solid | Many nitrated aromatic and heterocyclic compounds are colored due to the nitro group extending conjugation and shifting the absorption maximum into the visible spectrum. |
| ¹H NMR Spectrum | Aromatic protons will be shifted downfield. The pyrrole N-H proton signal will also be shifted downfield. | The electron-withdrawing effect of the nitro group deshields adjacent protons, causing their resonance signals to appear at a higher ppm value. |
| ¹³C NMR Spectrum | The carbon atom attached to the nitro group (C3) will be significantly deshielded (shifted downfield). | The strong deshielding effect of the nitro group directly impacts the chemical shift of the carbon it is bonded to. |
| IR Spectrum | Characteristic strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group will be present, typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. | These two strong absorptions are a hallmark of the nitro functional group. |
Standard Operating Protocols for Physicochemical Characterization
A full characterization of a novel compound like 4-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine is essential. The following section details the standard experimental protocols required.
Caption: General workflow for physicochemical characterization.
Melting Point Determination
Principle: The melting point is a key indicator of purity. A pure crystalline solid will melt over a narrow temperature range (typically <1°C). Impurities depress and broaden the melting range.
Protocol (Capillary Method): [16][17][18]
-
Sample Preparation: Ensure the synthesized compound is a fine, dry powder.
-
Loading: Tap the open end of a glass capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the powder down to a height of 2-3 mm.
-
Initial Measurement: Place the capillary in a melting point apparatus and heat rapidly to get an approximate melting temperature.
-
Accurate Measurement: Allow the apparatus to cool. Prepare a new sample and heat rapidly to within 15-20°C of the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.
Solubility Determination
Principle: The "shake-flask" method is a standard technique to determine equilibrium solubility. An excess of the solid is agitated in a solvent for an extended period to ensure equilibrium is reached.[19][20]
Protocol (Shake-Flask Method):
-
Preparation: Add an excess amount of the compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, pH 7.4 phosphate buffer, 0.1 N HCl, DMSO, ethanol, dichloromethane).
-
Agitation: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. The agitation should be sufficient to keep the solid suspended.[19]
-
Phase Separation: After agitation, allow the samples to stand to let undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant. Filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Analysis: Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Reporting: Express solubility in units such as mg/mL or µg/mL.
pKa Determination
Principle: The pKa value indicates the strength of an acid or base. For nitrogen heterocycles, it is crucial for predicting the ionization state at physiological pH. Potentiometric titration is a common method.[21]
Protocol (Potentiometric Titration):
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent system, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter with a glass electrode to monitor the pH.
-
Titration: Titrate the solution by adding small, precise increments of a standardized titrant (e.g., HCl for a basic pKa, NaOH for an acidic pKa).
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, specifically the pH at the half-equivalence point.
Spectroscopic Analysis
5.4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy [22][23]
Principle: NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR: Acquire a one-dimensional proton spectrum. This will show the number of different types of protons, their chemical shifts (environments), their integration (ratios), and their coupling patterns (neighboring protons).
-
¹³C NMR: Acquire a one-dimensional carbon spectrum (often proton-decoupled). This reveals the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC): If the 1D spectra are complex, run two-dimensional experiments like COSY (to show ¹H-¹H couplings) and HSQC (to correlate protons with the carbons they are directly attached to) to confirm structural assignments.
-
D₂O Exchange: To confirm the N-H proton signal, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The labile N-H proton will exchange with deuterium and its signal will disappear or diminish.[24]
5.4.2 Mass Spectrometry (MS) [25][26][27][28]
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the exact molecular weight and elemental formula of a compound.
Protocol (High-Resolution Mass Spectrometry - HRMS):
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique suitable for polar, heterocyclic compounds.
-
Analysis: The instrument separates the resulting ions based on their m/z ratio.
-
Data Interpretation: The most important peak is the molecular ion peak ([M+H]⁺ for positive ESI mode), which corresponds to the protonated molecule. HRMS provides a highly accurate mass measurement (to four or more decimal places), which can be used to unambiguously determine the elemental formula (e.g., C₈H₇N₃O₃).
5.4.3 Fourier-Transform Infrared (FT-IR) Spectroscopy [29][30][31]
Principle: FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Protocol (Attenuated Total Reflectance - ATR): [32]
-
Background Scan: Ensure the ATR crystal (typically diamond) is clean and run a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid, powdered sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Sample Scan: Acquire the IR spectrum of the sample. The instrument software will automatically ratio this against the background scan to produce the final absorbance spectrum.
-
Analysis: Identify characteristic peaks corresponding to key functional groups, such as N-H stretches, C-H aromatic stretches, C=C and C=N ring vibrations, and the critical N-O stretches of the nitro group.
Conclusion
While 4-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine remains a novel compound with uncharacterized properties, this guide provides a robust scientific framework for its future investigation. By leveraging knowledge of the biologically significant 1H-pyrrolo[3,2-c]pyridine scaffold and applying standard organic chemistry principles, we have proposed a viable synthetic route and predicted its key physicochemical characteristics. The detailed experimental protocols outlined herein offer a clear and validated pathway for researchers to synthesize, purify, and comprehensively characterize this promising molecule, thereby enabling its exploration in drug discovery and development.
References
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link][3][4][5][6]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link][29]
-
HSC Chemistry. (2024). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link][25]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link][30]
-
Hunt, I. (n.d.). Chapter 5 Organic Spectrometry. Retrieved from [Link][26]
-
LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link][31]
-
Daley, R., & Daley, S. (n.d.). Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link][27]
-
Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link][28]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link][12]
-
University of the West Indies. (n.d.). Melting point determination. Retrieved from [Link]
-
Lee, H. Y., et al. (2014). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3466.[33]
-
Chemistry Student. (2025). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). [Video]. YouTube. [Link][34]
-
Alcázar, J., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. Journal of Cheminformatics, 15(1), 89.[14]
-
Vračko, M., et al. (2012). Development of Methods for the Determination of pKa Values. Statistika, 12(1), 49-56.[21]
-
Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link][16]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link][32]
-
Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link][17]
-
Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link][18]
-
Saame, J., et al. (2017). On the basicity of conjugated nitrogen heterocycles in different media. European Journal of Organic Chemistry, 2017(30), 4475-4489.[15]
-
El-Faham, A., et al. (2017). Advanced NMR techniques for structural characterization of heterocyclic structures. Molecules, 22(1), 127.[22]
-
IEEE. (2021). Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. 2021 International Conference on Technological Advancements and Innovations (ICTAI).[23]
-
PubChem. (n.d.). 4-Methoxy-1H-pyrrolo(2,3-b)pyridine. Retrieved from [Link][8]
-
Collins, I., et al. (2014). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 57(5), 1964-1979.[1]
-
Śladowska, H., et al. (2010). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 3(12), 3733-3751.[2]
-
World Health Organization. (2006). Annex 4: Guidance on the selection of comparator pharmaceutical products for equivalence assessment of interchangeable multisource (generic) products. Retrieved from [Link][19]
-
PubChemLite. (n.d.). 4-methoxy-1h-pyrrolo[3,2-c]pyridine. Retrieved from [Link][7]
-
Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 538-541.[9]
-
ResearchGate. (n.d.). Solubility criteria as per the USP and BP. [Image]. Retrieved from [Link][13]
-
Reddy, K. L., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(iii), 179-191.[10]
-
Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles. Retrieved from [Link][11]
-
Mitra, A., & Kesisoglou, F. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(4), 43-46.[20]
Sources
- 1. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives | MDPI [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PubChemLite - 4-methoxy-1h-pyrrolo[3,2-c]pyridine (C8H8N2O) [pubchemlite.lcsb.uni.lu]
- 8. 4-Methoxy-1H-pyrrolo(2,3-b)pyridine | C8H8N2O | CID 11240567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. SSERC | Melting point determination [sserc.org.uk]
- 13. researchgate.net [researchgate.net]
- 14. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fulir.irb.hr [fulir.irb.hr]
- 16. westlab.com [westlab.com]
- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 18. Determination of Melting Point [wiredchemist.com]
- 19. who.int [who.int]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 23. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 26. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 27. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 28. fiveable.me [fiveable.me]
- 29. drawellanalytical.com [drawellanalytical.com]
- 30. eng.uc.edu [eng.uc.edu]
- 31. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 32. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 33. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. m.youtube.com [m.youtube.com]
